molecular formula C8H6ClN3O2 B13037564 Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B13037564
M. Wt: 211.60 g/mol
InChI Key: OFQDHOUONYBTIM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₇H₆ClN₃O₂
  • Molecular Weight : 189.59 g/mol
  • CAS Number : 2155875-80-0

The compound features a triazole ring fused with a pyridine structure, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit antimicrobial properties. For instance, research has shown that certain analogs demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Anti-inflammatory Effects

Triazolo derivatives have been found to possess anti-inflammatory properties. In vitro assays revealed that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. The IC₅₀ values for COX-2 inhibition were reported as low as 0.04 μmol, indicating potent activity compared to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications at the 6-position of the triazole ring significantly affect potency. For example, the introduction of halogens or alkyl groups enhances biological activity.
  • Heteroaryl Variations : Replacing the triazole with other heteroaryl groups can maintain or improve potency while reducing toxicity profiles .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazolo derivatives against Cryptosporidium parvum, this compound showed an EC₅₀ value of approximately 0.17 μM. This indicates strong potential for treating infections caused by this pathogen, which is particularly relevant in immunocompromised populations .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment evaluating the anti-inflammatory effects of different triazolo compounds on carrageenan-induced paw edema in rats, this compound demonstrated significant reductions in edema comparable to established anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity TypeCompoundEC₅₀/IC₅₀ ValueReference
AntimicrobialThis compound0.17 μM
COX-2 InhibitionThis compound0.04 μmol
Anti-inflammatoryVarious Triazolo DerivativesVaries

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 6-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-10-6-3-2-5(9)4-12(6)11-7/h2-4H,1H3

InChI Key

OFQDHOUONYBTIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=C(C=CC2=N1)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.